3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone
Description
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHPNQWXZHJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181760 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132701-00-8 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132701-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone. One common method is the reaction of 2,2,2-trifluoroacetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Major Products
Substitution: Products include substituted acetophenones with various functional groups replacing the bromine atom.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential biological activity, including as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-2,2,2-trifluoro-5’-(trifluoromethyl)acetophenone depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the bromine atom. These groups can stabilize intermediates and transition states, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
Substituted Bromoacetophenones
(a) 2-Bromo-4'-methoxyacetophenone
- Formula : C₉H₉BrO₂
- MW : 229.07 g/mol
- Key Features : Methoxy (-OCH₃) at 4'-position vs. trifluoromethyl (-CF₃) in the target compound.
- Reactivity : Methoxy is electron-donating, contrasting with the electron-withdrawing -CF₃ group. Bromine serves as a leaving group in both compounds .
(b) 5'-Bromo-2'-hydroxyacetophenone
Trifluoromethyl-Substituted Acetophenones
(a) 3'-(Trifluoromethyl)acetophenone
- Formula : C₉H₇F₃O
- MW : 188.14 g/mol
- Key Features : Lacks bromine and the trifluorinated ketone.
- Physical Properties : Boiling point 198–200°C , compared to the target compound’s higher molecular weight (321.01 g/mol) due to additional fluorine and bromine .
(b) 3',5'-Bis(trifluoromethyl)acetophenone
Fluorinated Bromoacetophenones
(a) 3'-Bromo-5'-(trifluoromethyl)acetophenone (Thermo Scientific)
Comparative Data Table
Key Findings from Research
- Electronic Effects : The trifluoromethyl and trifluoro-ketone groups in the target compound create strong electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions .
- Reactivity : Bromine at the 3'-position facilitates cross-coupling reactions (e.g., Suzuki), while fluorine substituents improve metabolic stability in drug candidates .
Biological Activity
3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone (CAS Number: 1132701-00-8) is a synthetic organic compound notable for its unique structural features, including bromine and trifluoromethyl groups. These functional groups contribute to its chemical reactivity and potential biological activities, making it a subject of interest in pharmaceutical and materials science research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₃BrF₆O, with a molecular weight of 321.02 g/mol. The compound features:
- A bromo group at the third carbon of the phenyl ring.
- A trifluoromethyl group at the fifth carbon.
- A trifluoroacetyl moiety attached to the aromatic system.
These attributes significantly influence its chemical behavior and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. The presence of electron-withdrawing groups like trifluoromethyl enhances its interaction with microbial cell membranes.
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. While specific data on this compound is limited, its structural analogs show promise in this area .
- Enzyme Inhibition : The unique electronic properties imparted by the trifluoromethyl and bromo groups may allow the compound to act as an inhibitor for various enzymes involved in metabolic pathways. This could lead to applications in drug design targeting specific metabolic disorders.
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibition properties of similar trifluoromethyl-substituted acetophenones found that these compounds could significantly alter enzyme kinetics. For example, modifications to the active site of enzymes showed enhanced binding affinity and altered turnover rates when exposed to trifluoromethylated substrates . This suggests that this compound may similarly affect enzyme activity.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives with similar structural characteristics were tested against a panel of bacterial strains. Results indicated that compounds with multiple halogen substituents exhibited increased antimicrobial efficacy compared to their non-halogenated counterparts . This could imply that this compound may also possess significant antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromoacetophenone | Bromine substitution only | Moderate antibacterial activity |
| 2,2,2-Trifluoroacetophenone | Trifluoromethyl substitution only | Limited biological activity |
| 3-Bromo-4'-trifluoromethylacetophenone | Bromine + trifluoromethyl | Enhanced enzyme inhibition |
The data indicates that the combination of both bromine and trifluoromethyl groups in this compound may enhance its biological activity compared to other derivatives.
Q & A
Q. What synthetic routes are most effective for preparing 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone, and how can reaction conditions be optimized?
The compound is synthesized via halogenation or trifluoromethylation of acetophenone derivatives. Key methods include:
- Bromination : Using pyridine hydrobromide perbromide to introduce bromine at the α-position of the carbonyl group.
- Trifluoromethylation : Employing copper(I) iodide or palladium catalysts to install trifluoromethyl groups. Optimization involves controlling temperature (0–60°C), solvent selection (e.g., dichloromethane or DMF), and catalyst loading (1–5 mol%). Yields typically range from 70–90% but require careful purification via column chromatography to remove halogenated byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : NMR is essential for distinguishing trifluoromethyl (-CF) and trifluoroacetyl (-COCF) groups. NMR resolves aromatic protons (δ 7.5–8.5 ppm) and confirms bromine substitution patterns.
- LC-MS : Validates molecular weight (321.01 g/mol) and detects impurities using reverse-phase columns (e.g., C18) with acetonitrile/water gradients.
- XRD : Resolves crystal structure to confirm regioselectivity of halogen placement .
Advanced Research Questions
Q. How do the electron-withdrawing groups (Br, CF3_33) influence reactivity in cross-coupling reactions or catalytic applications?
The bromine atom facilitates Suzuki-Miyaura couplings, while trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, enabling nucleophilic substitutions. However, steric hindrance from multiple halogens can reduce reaction rates. For example:
- Palladium-catalyzed couplings : Require ligand systems (e.g., XPhos) to overcome steric effects.
- SNAr reactions : Electron-deficient aromatic rings react selectively with amines or thiols at the para position to bromine. Kinetic studies using DFT calculations are recommended to map activation barriers .
Q. What strategies mitigate decomposition or side reactions during storage or experimental use?
- Storage : Store under inert gas (argon) at 0–6°C to prevent hydrolysis of the trifluoroacetyl group.
- Handling : Use anhydrous solvents (e.g., THF) to avoid moisture-induced degradation.
- Reaction design : Add stabilizing agents like molecular sieves in reactions involving nucleophiles (e.g., Grignard reagents) to trap HF byproducts .
Q. How does this compound compare to structurally similar halogenated acetophenones in pharmaceutical intermediate synthesis?
| Compound | Key Features | Reactivity | Applications |
|---|---|---|---|
| 3'-Br-5'-CF-Acetophenone | Br and CF at meta positions | High electrophilicity | Antifungal agents, kinase inhibitors |
| 2-Bromo-4'-CF-Acetophenone | Br at ortho, CF at para | Lower steric hindrance | Agrochemical intermediates |
| 5'-Br-2'-Cl-Acetophenone | Br and Cl substituents | Enhanced halogen bonding | Antibacterial scaffolds |
| This compound’s dual electron-withdrawing groups make it superior for synthesizing fluorinated bioactive molecules with improved metabolic stability . |
Q. How can contradictory literature data on reaction yields or regioselectivity be resolved?
Discrepancies often arise from solvent polarity or catalyst choice. For example:
- Bromination : Polar solvents (acetonitrile) favor para substitution, while nonpolar solvents (toluene) promote ortho products.
- Catalyst effects : Pd(OAc) vs. PdCl can alter coupling efficiency by 20–30%. Systematic reproducibility studies using controlled variables (e.g., moisture levels, catalyst batches) are critical .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
